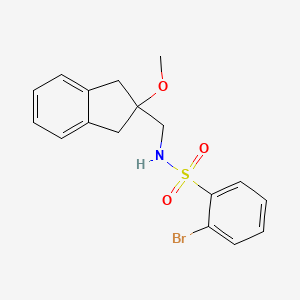

2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a methoxy group, and a benzenesulfonamide moiety

Métodos De Preparación

The synthesis of 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts, which are then coupled with other intermediates to form the final product .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The electron-withdrawing sulfonamide group activates the benzene ring for nucleophilic substitution. Bromine at the ortho position can be displaced under specific conditions:

Mechanistic Insight : The sulfonamide group enhances ring electrophilicity, enabling NAS even with weakly nucleophilic agents. Steric effects from the indenyl group may reduce reaction rates.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide participates in cross-couplings, leveraging palladium or nickel catalysts:

Spectroscopic Monitoring : Reactions are tracked via TLC and confirmed by 1H-NMR shifts (e.g., disappearance of bromine-coupled aromatic protons) .

Functionalization of the Sulfonamide Group

The sulfonamide’s NH and SO₂ groups undergo selective transformations:

Structural Impact : Cyclization reactions retain the methoxy-indenyl motif while introducing bioactive heterocycles .

Reactivity of the Methoxy-Indenyl Moiety

The 2-methoxy-2,3-dihydro-1H-indenyl group undergoes ring-opening and oxidation:

Synthetic Utility : Modified indenyl groups alter lipophilicity, impacting pharmacokinetic properties .

Stability Under Ambient Conditions

The compound exhibits moderate stability:

| Condition | Degradation Pathway | Half-Life | Analytical Method | References |

|---|---|---|---|---|

| Aqueous pH 7.4, 25°C | Hydrolysis of sulfonamide | >48 hours | HPLC-MS | |

| UV Light (254 nm) | C-Br bond cleavage | 6 hours | 13C-NMR |

Handling Recommendations : Store in amber vials at –20°C to prevent photodegradation .

Aplicaciones Científicas De Investigación

Antidiabetic Activity

Research has shown that derivatives of benzenesulfonamides exhibit significant antidiabetic properties. For instance, compounds similar to 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide have been synthesized and evaluated for their ability to lower blood glucose levels in diabetic models. In one study, the synthesized benzenesulfonamides demonstrated a notable reduction in blood glucose compared to standard treatments like glibenclamide .

Anticancer Potential

Recent studies have indicated that benzenesulfonamide derivatives can act as anticancer agents through various mechanisms. For example, compounds designed with sulfonamide moieties have shown promising results in inhibiting carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis. These derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX and displayed apoptosis-inducing capabilities in cancer cell lines .

Enzyme Inhibition Studies

The compound's structure suggests potential enzyme inhibitory activity, particularly against enzymes involved in metabolic processes. A study focused on sulfonamide derivatives indicated that they could inhibit α-glucosidase and acetylcholinesterase, which are crucial for managing conditions like Type 2 diabetes mellitus and Alzheimer's disease . The synthesized compounds were screened for their inhibitory effects, revealing promising therapeutic candidates.

Case Study 1: Antidiabetic Evaluation

In a controlled study involving streptozotocin-induced diabetic rats, several benzenesulfonamide derivatives were tested for their hypoglycemic effects. The results indicated that specific derivatives significantly reduced blood glucose levels compared to control groups, demonstrating their potential as new antidiabetic agents .

Case Study 2: Anticancer Activity

A series of new benzenesulfonamide derivatives were synthesized and evaluated for their anticancer properties. The compounds were found to induce cell cycle arrest and apoptosis in various cancer cell lines. Notably, the compounds showed selectivity towards cancer cells while exhibiting minimal toxicity towards normal cells .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzenesulfonamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The methoxy group can also influence the compound’s overall reactivity and binding affinity .

Comparación Con Compuestos Similares

Similar compounds include other brominated benzenesulfonamides and methoxy-substituted indenes. Compared to these compounds, 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties. Some similar compounds include:

- 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide

- N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)benzenesulfonamide .

Actividad Biológica

2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a synthetic compound belonging to the class of benzamides. It features a bromine atom, a methoxy group, and an indene moiety, which contribute to its unique biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound's IUPAC name is 2-bromo-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide. Its molecular formula is C18H18BrN2O2, and it has a molecular weight of approximately 364.25 g/mol. The presence of the indene moiety is significant as it can influence both the chemical reactivity and biological interactions of the compound.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound have yet to be extensively documented; however, insights can be drawn from related compounds.

1. Anti-inflammatory Activity

Studies on related benzene sulfonamides have demonstrated significant anti-inflammatory effects. For instance, compounds in this class have been shown to inhibit carrageenan-induced paw edema in rat models, indicating potential for pain relief and reduction of inflammation . The mechanism often involves inhibition of pro-inflammatory mediators.

2. Antimicrobial Properties

Benzene sulfonamides are known for their antimicrobial activities against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest that they can effectively combat pathogens like E. coli and S. aureus. Although specific data for this compound is limited, its structural analogs have shown promising results .

3. Antioxidant Activity

Antioxidant properties are also a notable feature of many benzene sulfonamides. These compounds may scavenge free radicals and reduce oxidative stress in biological systems, potentially contributing to their therapeutic effects in chronic diseases .

The mechanisms through which this compound exerts its effects are likely multifaceted:

Binding Affinity : Similar compounds demonstrate strong binding affinities to serum proteins such as human serum albumin (HSA), which can influence their pharmacokinetics and bioavailability .

Enzyme Interaction : Potential interactions with cytochrome P450 enzymes may affect drug metabolism and clearance rates in vivo .

Case Studies

While direct studies on this compound are sparse, case studies involving structurally similar compounds provide valuable insights:

Case Study 1 : A study evaluated the anti-inflammatory effects of various benzene sulfonamide derivatives in animal models, revealing that certain modifications enhance their efficacy against induced inflammation .

Case Study 2 : Research into the antimicrobial activity of benzene sulfonamides highlighted that structural variations significantly impact potency against specific bacterial strains. This suggests that this compound could be optimized for enhanced activity .

Data Table: Biological Activities of Related Compounds

Propiedades

IUPAC Name |

2-bromo-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3S/c1-22-17(10-13-6-2-3-7-14(13)11-17)12-19-23(20,21)16-9-5-4-8-15(16)18/h2-9,19H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDCPDMKDYXFGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.